4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-DIBROMO-2,1,3-BENZOXADIAZOL-1-IUM-1-OLATE is an organic compound with the molecular formula C6H2Br2N2O. It is a derivative of benzoxadiazole, characterized by the presence of two bromine atoms at the 4 and 6 positions. This compound is known for its applications in organic electronics, particularly in the synthesis of light-emitting diodes and conducting polymers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,6-DIBROMO-2,1,3-BENZOXADIAZOL-1-IUM-1-OLATE can be synthesized through the bromination of benzoxadiazole. The typical synthetic route involves the reaction of benzoxadiazole with bromine in the presence of a suitable solvent such as toluene. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 4 and 6 positions .
Industrial Production Methods
Industrial production of 4,6-DIBROMO-2,1,3-BENZOXADIAZOL-1-IUM-1-OLATE follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
4,6-DIBROMO-2,1,3-BENZOXADIAZOL-1-IUM-1-OLATE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxadiazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Wissenschaftliche Forschungsanwendungen
4,6-DIBROMO-2,1,3-BENZOXADIAZOL-1-IUM-1-OLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and conducting polymers for electronic devices
Wirkmechanismus
The mechanism of action of 4,6-DIBROMO-2,1,3-BENZOXADIAZOL-1-IUM-1-OLATE involves its interaction with specific molecular targets and pathways. The compound can interact with electron-rich sites in biomolecules, leading to various biological effects. In organic electronics, its unique electronic properties enable it to function as an efficient building block for light-emitting and conducting materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7-Dibromo-2,1,3-benzothiadiazole: Another brominated derivative of benzothiadiazole, used in similar applications in organic electronics.
4,7-Dibromo-2,1,3-benzoxadiazole: A closely related compound with similar structural features and applications.
Uniqueness
4,6-DIBROMO-2,1,3-BENZOXADIAZOL-1-IUM-1-OLATE is unique due to its specific bromination pattern, which imparts distinct electronic properties. This makes it particularly valuable in the synthesis of advanced materials for organic electronics, where precise control over electronic properties is crucial .
Eigenschaften
Molekularformel |
C6H2Br2N2O2 |
---|---|
Molekulargewicht |
293.90 g/mol |
IUPAC-Name |
4,6-dibromo-1-oxido-2,1,3-benzoxadiazol-1-ium |
InChI |
InChI=1S/C6H2Br2N2O2/c7-3-1-4(8)6-5(2-3)10(11)12-9-6/h1-2H |
InChI-Schlüssel |
XEHHIADOOVNCSJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=NO[N+](=C21)[O-])Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.